![molecular formula C15H11BrN2O3S B2872054 Methyl 4-(4-bromophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate CAS No. 545385-40-8](/img/structure/B2872054.png)
Methyl 4-(4-bromophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate
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Description
Methyl 4-(4-bromophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate (MBTC) is a synthetic compound used for various scientific applications, such as in vivo and in vitro research. It has been studied for its biological activity, biochemical and physiological effects, and pharmacodynamics. MBTC has been found to have many advantages and limitations when used in laboratory experiments, and further research is needed to determine its future applications.
Scientific Research Applications
Synthesis and Chemical Reactions
Facile Synthesis via Gewald Reaction : A study by Abaee and Cheraghi (2013) demonstrates a four-component Gewald reaction under organocatalyzed aqueous conditions that efficiently forms 2-amino-3-carboxamide derivatives of thiophene. This method highlights the compound's relevance in synthesizing thiophene derivatives under environmentally friendly conditions (Abaee & Cheraghi, 2013).
Novel Synthetic Approaches : Yagodkina-Yakovenko et al. (2018) reported the synthesis of benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridines, demonstrating the compound's utility in creating new heterocyclic systems through tandem cyclization reactions (Yagodkina-Yakovenko et al., 2018).
Biological Activities and Applications
Antimicrobial Properties : Compounds bearing the thiophene moiety, like Methyl 2‐amino‐4,5,6,7‐tetrahydro‐1‐benzothiophene‐3‐carboxylate, have been investigated for their antimicrobial properties. For instance, Darwish et al. (2014) synthesized novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives with a sulfonamide moiety, showing promising antibacterial and antifungal activities (Darwish et al., 2014).
Chemical Structure Analysis : The crystal structure of Methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, a compound similar in structure to the one , has been determined, providing insights into the stabilization of its crystal structure by intra- and intermolecular N-H···O hydrogen bonds, which could be relevant for understanding the reactivity and interaction of such compounds (Vasu et al., 2004).
properties
IUPAC Name |
methyl 4-(4-bromophenyl)-2-[(2-cyanoacetyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O3S/c1-21-15(20)13-11(9-2-4-10(16)5-3-9)8-22-14(13)18-12(19)6-7-17/h2-5,8H,6H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPGNTJPVKBVRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=C(C=C2)Br)NC(=O)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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